5-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide
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Overview
Description
5-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide is an organic compound belonging to the isothiazole family. This compound features a unique structure with a sulfur-nitrogen bond within a five-membered ring, making it an interesting subject for various chemical and biological studies .
Chemical Reactions Analysis
5-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Scientific Research Applications
5-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition.
Industry: It is used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 5-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide include:
2-Methylbenzothiazole: Another compound with a similar structure but different functional groups.
5-Amino-2-methylbenzothiazole: Shares the amino and methyl groups but lacks the isothiazole ring.
Isothiazole: The parent compound of the isothiazole family, featuring the characteristic sulfur-nitrogen bond
These compounds share structural similarities but differ in their specific functional groups and chemical properties, highlighting the uniqueness of this compound.
Biological Activity
5-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a compound belonging to the isothiazole family, characterized by its unique structure that includes a sulfur-nitrogen bond within a five-membered ring. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features an amino group and a methyl group, which provide potential sites for further chemical modifications and interactions. Its unique properties arise from the presence of the isothiazole ring, which contributes to its reactivity and biological activity.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which may have therapeutic implications. For instance, it may interact with specific molecular targets affecting their activity, potentially leading to neuroprotective effects and other therapeutic benefits .
- Antiviral Activity : In a study focused on HIV-1 Nef inhibitors, derivatives of isothiazolone compounds were identified that bound to the Nef protein, inhibiting HIV-1 replication without cytotoxicity . This suggests that similar compounds may exhibit antiviral properties.
- Antimicrobial Properties : The compound's structural relatives have been reported to possess antibacterial and antifungal activities. This positions this compound as a candidate for further exploration in antimicrobial drug development .
The mechanism by which this compound exerts its biological effects likely involves binding to specific active sites on target enzymes or proteins. This interaction can lead to alterations in metabolic pathways and cellular processes. Understanding these mechanisms is crucial for elucidating the compound's therapeutic potential.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Methylbenzothiazole | Similar core structure but lacks amino group | Primarily used in industrial applications |
5-Amino-2-methylbenzothiazole | Shares amino and methyl groups | Does not possess the isothiazole ring |
Benzisothiazolinone | Parent compound of the isothiazole family | Known for antifungal properties |
5-Methoxybenzo[d]isothiazol-3(2H) | Contains methoxy group instead of amino | Exhibits different biological activities |
This table highlights the diversity within the isothiazole family while underscoring the unique functional groups that distinguish this compound from its analogs.
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds in various contexts:
- HIV Research : A high-throughput screening campaign identified new classes of Nef-directed antagonists that inhibited HIV replication effectively . The findings suggest that compounds related to this compound could be optimized for antiviral applications.
- Antimicrobial Activity : Research on benzothiazoles indicates significant antibacterial and antifungal activities among derivatives . This reinforces the potential for developing new antimicrobial agents from compounds within this chemical class.
- Neuroprotective Effects : Studies have indicated that certain isothiazole derivatives may exhibit neuroprotective properties through enzyme inhibition mechanisms . Further investigation into the specific pathways involved could yield valuable insights into their therapeutic applications.
Properties
CAS No. |
183723-75-3 |
---|---|
Molecular Formula |
C8H8N2O3S |
Molecular Weight |
212.23 g/mol |
IUPAC Name |
5-amino-2-methyl-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H8N2O3S/c1-10-8(11)6-4-5(9)2-3-7(6)14(10,12)13/h2-4H,9H2,1H3 |
InChI Key |
NVPLNXYJCPCDAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(S1(=O)=O)C=CC(=C2)N |
Origin of Product |
United States |
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